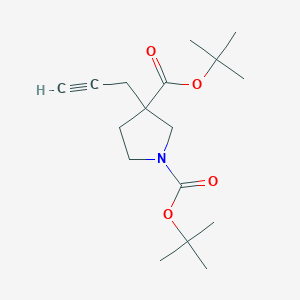

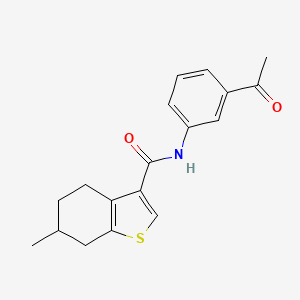

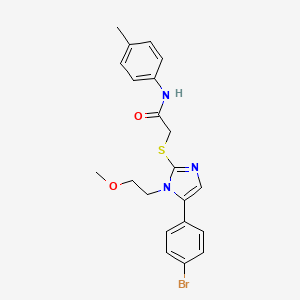

![molecular formula C10H11F3N2O2 B2831383 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid CAS No. 923121-46-4](/img/structure/B2831383.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” is a chemical compound with the molecular formula C10H11N2O2F3 and a molecular weight of 248.2 . It is a neat product that is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group at the 5-position, an amino group at the 2-position, and a butanoic acid group attached to the amino group .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 90-94°C . It has a molecular weight of 248.2 and a molecular formula of C10H11N2O2F3 .Wissenschaftliche Forschungsanwendungen

Cyclisation Catalysts

Trifluoromethyl groups often play a crucial role in enhancing the reactivity of organic molecules. For instance, triflic acid has been shown to be an excellent catalyst for inducing cyclisation reactions, leading to the formation of pyrrolidines and polycyclic systems. This highlights the potential of trifluoromethyl-substituted compounds in facilitating complex organic transformations, which could be relevant for the synthesis of pharmaceuticals and other biologically active molecules (Haskins & Knight, 2002).

Synthetic Ion Channels

The integration of specific functionalities into compounds can enable their application in creating synthetic ion channels. For example, the use of photolabile protecting groups has been explored to achieve optical gating of nanofluidic devices, which could have implications for controlled release systems and sensing applications (Ali et al., 2012).

Supramolecular Synthons

Compounds similar to 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid could be used to study supramolecular synthons, particularly in the context of crystal engineering. For example, the investigation of N-(aryl)-succinamic acids has revealed insights into hetero synthon formation and supramolecular architectures, which are critical for the design of new materials with tailored properties (PrakashShet et al., 2018).

Antimicrobial and Anticancer Agents

The structural motifs found in trifluoromethyl-substituted compounds are often explored for their biological activities. Synthesis and evaluation of derivatives have shown potential antimicrobial and anticancer activities, underscoring the importance of such compounds in drug discovery and development (Abd El-Sattar et al., 2021).

Idiopathic Pulmonary Fibrosis Treatment

The development of nonpeptidic integrin inhibitors based on the 3-aryl(pyrrolidin-1-yl)butanoic acid scaffold, for example, showcases the application of such compounds in the treatment of idiopathic pulmonary fibrosis. This illustrates the therapeutic potential of trifluoromethyl-substituted compounds in addressing fibrotic diseases (Procopiou et al., 2018).

Safety and Hazards

While specific safety and hazard information for “4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” is not available, similar compounds have been noted to cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Eigenschaften

IUPAC Name |

4-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)7-3-4-8(15-6-7)14-5-1-2-9(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZWJWVLSAYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

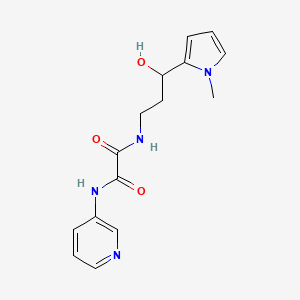

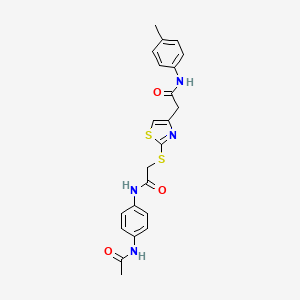

![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

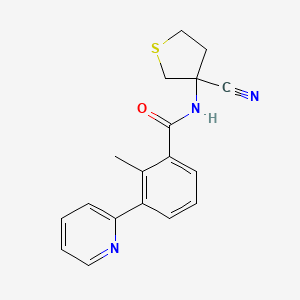

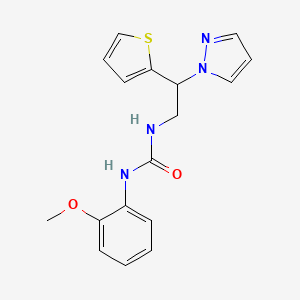

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

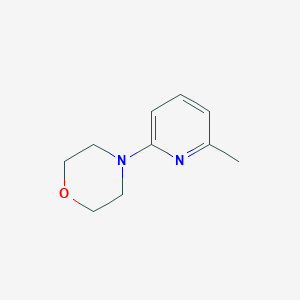

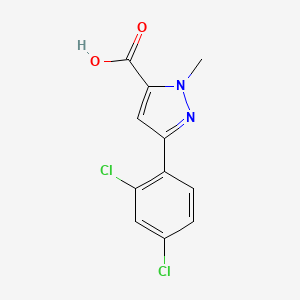

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)